molecular formula C20H19FN2OS2 B2772485 N-(3-fluoro-4-methylphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide CAS No. 941984-95-8

N-(3-fluoro-4-methylphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2772485
CAS No.: 941984-95-8
M. Wt: 386.5
InChI Key: CCBJDPUMEGREKZ-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C20H19FN2OS2 and its molecular weight is 386.5. The purity is usually 95%.
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Biological Activity

N-(3-fluoro-4-methylphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article presents a detailed overview of its biological activity, including relevant research findings, case studies, and a summary table of key data.

The molecular structure and properties of this compound are as follows:

PropertyValue
Molecular Formula C₁₈H₁₈FN₃OS
Molecular Weight 341.41 g/mol
CAS Number 1223957-61-6
Density Not Available
Melting Point Not Available

The compound exhibits its biological activity primarily through interactions with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances binding affinity, potentially leading to modulation of various biochemical pathways. This can affect cellular responses, including the inhibition of inflammatory mediators and modulation of neurotransmitter release.

Anticancer Activity

Research has indicated that compounds similar to this compound possess significant anticancer properties. For instance, fluorinated benzothiazoles have shown potent antiproliferative effects against various cancer cell lines. A related study found that fluorinated derivatives exhibited enhanced activity without a biphasic dose-response relationship, which is often a challenge in drug development for cancer therapies .

Antifungal Activity

The thiazole moiety in the compound is associated with antifungal properties. A study on thiazole derivatives demonstrated effective inhibition against Candida albicans and Candida parapsilosis, suggesting that similar compounds could be beneficial in treating fungal infections . The Minimum Inhibitory Concentration (MIC) values reported were comparable to established antifungal agents like ketoconazole.

Case Studies

  • Antiproliferative Effects : A series of studies focused on the antiproliferative activity of fluorinated thiazole derivatives revealed that certain modifications led to increased efficacy against cancer cells, particularly those resistant to conventional therapies. These findings suggest that this compound could be a promising candidate for further investigation in cancer treatment protocols.
  • Antifungal Efficacy : In vitro studies assessing the antifungal properties of related thiazole compounds showed significant activity against pathogenic fungi. Compounds with similar structural features demonstrated MIC values that indicate potential clinical applications in antifungal therapies .

Summary Table of Research Findings

Study FocusFindingsReference
Anticancer ActivityPotent antiproliferative effects observed
Antifungal ActivityEffective against Candida species
Mechanism ExplorationEnhanced binding affinity due to fluorine

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2OS2/c1-13-3-6-15(7-4-13)11-25-20-23-17(12-26-20)10-19(24)22-16-8-5-14(2)18(21)9-16/h3-9,12H,10-11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBJDPUMEGREKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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